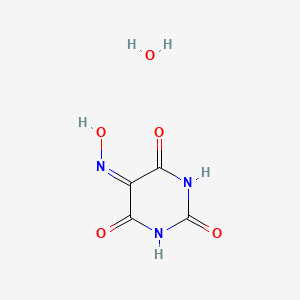
5-hydroxyimino-1,3-diazinane-2,4,6-trione;hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the PubChem 5-hydroxyimino-1,3-diazinane-2,4,6-trione;hydrate is known as Violuric Acid Monohydrate. It is a derivative of barbituric acid and is characterized by the presence of a hydroxyimino group. Violuric Acid Monohydrate is primarily used as a reagent for cobalt and as a pharmaceutical intermediate .
Métodos De Preparación
Violuric Acid Monohydrate can be synthesized through the reaction of alloxan with hydroxylamine. The reaction typically involves the following steps:
Reaction of Alloxan with Hydroxylamine: Alloxan is reacted with hydroxylamine in an aqueous medium to form Violuric Acid.
Crystallization: The resulting Violuric Acid is then crystallized from the solution to obtain Violuric Acid Monohydrate.
Industrial production methods for Violuric Acid Monohydrate are not extensively documented, but the laboratory synthesis provides a reliable route for its preparation .
Análisis De Reacciones Químicas
Violuric Acid Monohydrate undergoes several types of chemical reactions, including:
Oxidation: Violuric Acid Monohydrate can be oxidized to form various oxidation products, depending on the oxidizing agent used.
Reduction: Reduction of Violuric Acid Monohydrate can lead to the formation of reduced derivatives.
Substitution: The hydroxyimino group in Violuric Acid Monohydrate can undergo substitution reactions with various reagents.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Violuric Acid Monohydrate has diverse applications in scientific research, including:
Chemistry: It is used as a reagent for the detection and quantification of cobalt.
Biology: Violuric Acid Monohydrate is used in biochemical assays and studies involving enzyme inhibition.
Medicine: It serves as a pharmaceutical intermediate in the synthesis of various drugs.
Industry: Violuric Acid Monohydrate is used in the production of dyes and pigments.
Mecanismo De Acción
The mechanism of action of Violuric Acid Monohydrate involves its interaction with specific molecular targets. The hydroxyimino group in Violuric Acid Monohydrate can form complexes with metal ions, which is the basis for its use as a reagent for cobalt. Additionally, its structure allows it to participate in various biochemical reactions, influencing enzyme activity and other cellular processes .
Comparación Con Compuestos Similares
Violuric Acid Monohydrate can be compared with other similar compounds, such as:
Barbituric Acid: Both compounds share a similar core structure, but Violuric Acid Monohydrate has a hydroxyimino group, making it more reactive.
Alloxan: Alloxan is a precursor in the synthesis of Violuric Acid Monohydrate and shares some chemical properties.
Hydroxylamine Derivatives: Compounds like hydroxylamine derivatives have similar reactivity due to the presence of the hydroxyimino group.
The uniqueness of Violuric Acid Monohydrate lies in its specific reactivity and applications, particularly in the detection of cobalt and its use as a pharmaceutical intermediate .
Propiedades
IUPAC Name |
5-hydroxyimino-1,3-diazinane-2,4,6-trione;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3N3O4.H2O/c8-2-1(7-11)3(9)6-4(10)5-2;/h11H,(H2,5,6,8,9,10);1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHAIHNZKUCGXRI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NO)C(=O)NC(=O)NC1=O.O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1(=NO)C(=O)NC(=O)NC1=O.O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 4-oxo-1H-thieno[3,2-d]pyrimidine-2-carboxylate](/img/structure/B7946310.png)
![Glycine, N-[(3a,5b,7a,12a)-3,7,12-trihydroxy-24-oxocholan-24-yl]-](/img/structure/B7946316.png)










